Srctide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Srctide is a biologically active peptide that serves as a substrate for various protein kinases. It is composed of a sequence of amino acids: Glycine, Glutamic acid, Glutamic acid, Proline, Leucine, Tyrosine, Tryptophan, Serine, Phenylalanine, Proline, Alanine, Lysine, Lysine, Lysine, and an amidated C-terminus . This peptide is utilized in biochemical research to study kinase activity and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Srctide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like carbodiimides.
Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .
Chemical Reactions Analysis
Types of Reactions
Srctide primarily undergoes phosphorylation reactions catalyzed by protein kinases. These reactions involve the transfer of a phosphate group from ATP to the tyrosine residue in the peptide sequence .
Common Reagents and Conditions
Reagents: ATP, protein kinases (e.g., Src kinase)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques like mass spectrometry and liquid chromatography .
Scientific Research Applications
Srctide is widely used in scientific research to study kinase activity and signaling pathways. Its applications include:
Biochemistry: Investigating the specificity and kinetics of kinase-substrate interactions.
Cell Biology: Studying the role of phosphorylation in cellular signaling and regulation.
Medicine: Screening for kinase inhibitors as potential therapeutic agents for diseases like cancer.
Industry: Developing assays for high-throughput screening of kinase activity and inhibitor efficacy.
Mechanism of Action
Srctide exerts its effects by serving as a substrate for protein kinases, particularly Src kinase. The mechanism involves the recognition and binding of the peptide by the kinase, followed by the transfer of a phosphate group to the tyrosine residue. This phosphorylation event can modulate the activity of the kinase and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Abltide: A substrate for Abl kinase.
Btk peptide: A substrate for Bruton’s tyrosine kinase.
FAKtide: A substrate for focal adhesion kinase.
Uniqueness
Srctide is unique in its broad specificity as a substrate for multiple kinases, including Src, Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, TIE2, TrkB, VEGF-R1, and VEGF-R2 . This makes it a versatile tool for studying various kinase-mediated signaling pathways.
Properties
Molecular Formula |
C81H119N19O20 |
---|---|
Molecular Weight |
1678.9 g/mol |
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N19O20/c1-46(2)39-59(96-79(118)65-25-16-37-99(65)80(119)58(31-33-68(106)107)93-73(112)57(30-32-67(104)105)89-66(103)43-85)74(113)94-60(40-49-26-28-51(102)29-27-49)75(114)95-61(42-50-44-87-53-20-8-7-19-52(50)53)76(115)98-63(45-101)77(116)97-62(41-48-17-5-4-6-18-48)81(120)100-38-15-24-64(100)78(117)88-47(3)70(109)91-55(22-10-13-35-83)72(111)92-56(23-11-14-36-84)71(110)90-54(69(86)108)21-9-12-34-82/h4-8,17-20,26-29,44,46-47,54-65,87,101-102H,9-16,21-25,30-43,45,82-85H2,1-3H3,(H2,86,108)(H,88,117)(H,89,103)(H,90,110)(H,91,109)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,118)(H,97,116)(H,98,115)(H,104,105)(H,106,107)/t47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChI Key |
FJKRXUAEIZQMSN-XCUMLKMOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.